Phosphoramidic dicyanide

Description

Chemical Classifications and Nomenclature within Organophosphorus Compounds

Phosphoramidic dicyanides belong to the broad class of organophosphorus compounds, which are organic compounds containing phosphorus. wikipedia.org They are more specifically classified as phosphoramidates. Phosphoramidates are derivatives of phosphoric acid where one of the hydroxyl (-OH) groups is replaced by an amine (-NR2) group. nist.gov The defining feature of a phosphoramidic dicyanide is the presence of two cyanide (-CN) groups attached to the phosphorus atom, in addition to the characteristic phosphoramidate (B1195095) core structure.

The nomenclature for these compounds follows the conventions of organophosphorus chemistry. For instance, the compound with two methyl groups attached to the nitrogen atom is named N,N-dimethylthis compound. wikipedia.org This name clearly indicates the dimethylamino group and the two cyanide groups attached to the phosphoryl core.

Table 1: Classification of this compound

| Category | Classification |

| Broad Class | Organophosphorus Compound wikipedia.org |

| Sub-class | Phosphoramidate nist.gov |

| Specific Functional Groups | Phosphoryl group (P=O), Amine group (-NR2), Dicyanide groups (-CN)2 |

Historical Context of Dicyanide and Phosphoramidate Research

The history of compounds related to this compound is rooted in the separate development of dicyanide and phosphoramidate chemistry. The study of cyanide compounds dates back to the 18th century with the isolation of hydrogen cyanide from the pigment Prussian blue. nih.govontosight.ai Over the years, the chemistry of cyanides has expanded significantly, with applications in various fields, including the synthesis of organic compounds. nih.govbdu.ac.in

The synthesis of phosphoramidates has a more recent history, with early synthetic routes appearing in the mid-20th century. nih.gov The development of phosphoramidite (B1245037) chemistry in the early 1980s by Marvin H. Caruthers was a significant breakthrough in oligonucleotide synthesis, highlighting the importance of phosphorus-nitrogen compounds in biotechnology. researchgate.net This research laid the groundwork for the synthesis of a wide array of phosphoramidate derivatives.

A notable derivative, N,N-dimethylthis compound, is recognized as an important precursor in the synthesis of the nerve agent Tabun (GA). wikipedia.org This connection underscores the significance of understanding the chemistry of phosphoramidic dicyanides. The synthesis of this specific compound can be achieved by reacting dimethylamidophosphoric dichloride with sodium cyanide. wikipedia.org

Fundamental Bonding Characteristics and Structural Archetypes

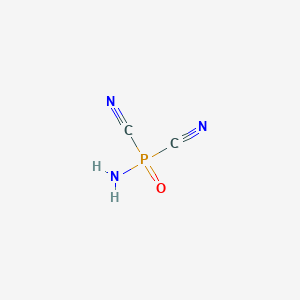

The central phosphorus atom in this compound is pentavalent, existing in a tetrahedral geometry. It forms a double bond with an oxygen atom (a phosphoryl group), a single bond with a nitrogen atom (part of the amino group), and single bonds with the carbon atoms of the two cyanide groups.

The presence of the electronegative oxygen and nitrogen atoms, as well as the cyanide groups, influences the electronic properties of the phosphorus center, making it susceptible to nucleophilic attack. The cyanide groups are linear, with a triple bond between the carbon and nitrogen atoms.

The general structural archetype for a this compound can be represented as:

Where 'R' can be hydrogen or an organic substituent.

Table 2: Key Structural and Bonding Features of this compound

| Feature | Description |

| Phosphorus Center | Pentavalent, tetrahedral geometry |

| Key Bonds | P=O (phosphoryl), P-N (phosphorus-nitrogen), P-C (phosphorus-carbon) |

| Cyanide Group | Linear C≡N triple bond |

| Hybridization of Phosphorus | sp3 |

Structure

3D Structure

Properties

CAS No. |

25841-93-4 |

|---|---|

Molecular Formula |

C2H2N3OP |

Molecular Weight |

115.03 g/mol |

IUPAC Name |

[amino(cyano)phosphoryl]formonitrile |

InChI |

InChI=1S/C2H2N3OP/c3-1-7(5,6)2-4/h(H2,5,6) |

InChI Key |

VDCLULSJIVELLQ-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)P(=O)(C#N)N |

Origin of Product |

United States |

Synthetic Methodologies for Phosphoramidic Dicyanides

Direct Cyanation Approaches

Direct cyanation represents a primary strategy for the synthesis of phosphoramidic dicyanides, typically involving the conversion of a more reactive precursor. These methods hinge on the displacement of leaving groups with cyanide ions.

Synthesis from Phosphoramidic Dihalides

The synthesis of phosphoramidic dicyanides can be achieved via a two-step process starting from readily available materials. The first step involves the preparation of N,N-dialkylphosphoramidic dihalides, most commonly the dichlorides. These precursors are typically synthesized by reacting phosphoryl chloride with a primary or secondary amine. researchgate.netwikipedia.org An efficient method for this reaction utilizes basic anion exchange polymer resins to act as a scavenger for the hydrogen chloride (HCl) byproduct, which drives the reaction to completion and simplifies purification, affording the desired N,N-dialkylphosphoramidic dichloride in high yields. researchgate.net

The second step is the nucleophilic substitution of the halide atoms with cyanide groups. The phosphoramidic dihalide is reacted with a suitable cyanide source, leading to the formation of the phosphoramidic dicyanide. This displacement reaction leverages the electrophilicity of the phosphorus atom and the nucleophilicity of the cyanide ion.

Reactions with Cyanide Sources

The choice of cyanide source is critical in the synthesis of phosphoramidic dicyanides and other nitriles. rsc.org Historically, metal cyanides such as sodium cyanide (NaCN), potassium cyanide (KCN), and copper(I) cyanide (CuCN) have been widely used. taylorandfrancis.com These reagents are effective but pose significant toxicity risks. taylorandfrancis.com

Modern synthetic chemistry has seen a shift towards the development and use of safer, less toxic cyanide sources. researchgate.net These alternatives aim to reduce handling hazards while maintaining high reactivity. Some of these emerging sources include:

Trimethylsilyl cyanide (TMSCN): A versatile and less toxic cyanating agent. researchgate.net

Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]): A stable, crystalline, and significantly less toxic alternative to simple alkali metal cyanides. researchgate.net

N-cyanosuccinimide: An electrophilic cyanating agent. researchgate.net

Combined Sources: Some methods utilize combined sources, such as dimethylformamide (DMF) with ammonium (B1175870) bicarbonate, to generate the cyanide species in situ. researchgate.net

Palladium-catalyzed coupling reactions have also emerged as a powerful method for the cyanation of various halides, offering mild reaction conditions and broad functional group tolerance. nih.gov

| Cyanide Source | Chemical Formula | Type | Key Characteristics |

|---|---|---|---|

| Sodium Cyanide | NaCN | Traditional | Highly toxic, effective for nucleophilic substitution. taylorandfrancis.com |

| Copper(I) Cyanide | CuCN | Traditional | Used in Rosenmund-von Braun reactions, high toxicity. taylorandfrancis.com |

| Trimethylsilyl cyanide | TMSCN | Alternative | Versatile, less toxic than alkali metal cyanides. researchgate.net |

| Potassium hexacyanoferrate(II) | K₄[Fe(CN)₆] | Alternative | Stable, crystalline, low toxicity. researchgate.net |

| Dimethylformamide (DMF) + Ammonium Bicarbonate | (CH₃)₂NC(O)H + NH₄HCO₃ | Combined | Generates cyanide in situ, used in copper-catalyzed reactions. researchgate.net |

Emerging Synthetic Pathways for Phosphoramidates

While direct cyanation of dihalides is a logical route, emerging synthetic pathways for the core phosphoramidate (B1195095) structure could provide alternative avenues. These methods focus on the efficient formation of the crucial P-N bond. nih.gov Historically, phosphoramidate synthesis involved multi-step processes with toxic reagents and stoichiometric waste. nih.gov Modern catalytic strategies aim to overcome these limitations. nih.gov

Key emerging pathways include:

Oxidative Cross-Coupling: This approach involves the dehydrogenative coupling of H-phosphonates with amines. nih.gov Catalysts such as iodine can be used, sometimes in the presence of an oxidant like hydrogen peroxide, to facilitate the reaction. nih.gov These methods can suffer from the formation of side products. nih.gov

Reactions Involving Azides: The Staudinger reaction of organic azides with phosphites or phosphines is a well-known method for forming a P=N bond, which can then be hydrolyzed to a phosphoramidate. Another route involves the reaction of phosphoryl azides with various nucleophiles. nih.gov While this method can be efficient, it requires the preparation of potentially hazardous azide (B81097) precursors. nih.gov

| Pathway | Reactants | Key Features | Limitations |

|---|---|---|---|

| Oxidative Cross-Coupling | H-Phosphonate, Amine | Can be catalyzed by metals or non-metals (e.g., Iodine). nih.gov | Potential for side product formation; steric hindrance can be an issue. nih.gov |

| Azide-Based Routes | Organic Halide (for in situ azide formation), (RO)₃P | Generates N₂ as a clean byproduct. nih.gov | Requires pre-functionalization and use of potentially hazardous azide intermediates. nih.gov |

Stereoselective Synthesis of Chiral Phosphoramidic Dicyanides

Phosphoramidic dicyanides possess a tetracoordinate phosphorus atom that can serve as a stereocenter. The chirality at this phosphorus center can have a significant impact on the biological activity of related molecules. nih.gov Therefore, developing methods for the stereoselective synthesis of P-chiral compounds is of great importance. nih.gov

To date, there are no specific reports on the enantioselective synthesis of phosphoramidic dicyanides. However, principles from related stereoselective syntheses of phosphoramidates can be applied. Key strategies include:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the amine or phosphoryl chloride, directing the stereochemical outcome of the reaction. The auxiliary is then removed in a subsequent step.

Catalytic Enantioselective Reactions: A significant breakthrough has been the development of reactions where a chiral catalyst controls the stereochemistry at the phosphorus center. nih.gov For instance, the enantioselective addition of phosphoramidic acids to alkenes, catalyzed by a chiral Brønsted acid, can create cyclic P-chiral phosphoramidates with a high degree of stereocontrol at both a new carbon center and the phosphorus atom. nih.gov This strategy, where the phosphoramidate acts as a nucleophile, presents a powerful tactic for creating P-stereogenic compounds. nih.gov

Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including organophosphorus molecules. huarenscience.com The goal is to create processes that are safer, more efficient, and environmentally benign. msu.edu

For the synthesis of phosphoramidic dicyanides, these principles can be applied in several ways:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. msu.edu Catalytic routes are often superior to stoichiometric reactions in this regard. huarenscience.com

Use of Safer Solvents and Reagents: This involves replacing hazardous solvents with greener alternatives like water or bio-derived solvents and substituting toxic reagents (e.g., traditional metal cyanides) with safer ones. researchgate.nethuarenscience.com

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and under milder conditions, reducing energy consumption. msu.edu Exploring catalysts based on earth-abundant and non-toxic metals like iron and copper is a key area of research. huarenscience.com

Waste Minimization: Designing synthetic pathways that reduce the number of steps and utilize recyclable catalysts or reagents helps to minimize waste generation. nih.govhuarenscience.com For example, using a polymer-bound scavenger for HCl in the synthesis of phosphoramidic dichlorides simplifies purification and reduces liquid waste streams. researchgate.net

The shift towards these sustainable practices not only addresses environmental concerns but also drives innovation in the field of organophosphorus chemistry. huarenscience.com

Reactivity and Chemical Transformations of Phosphoramidic Dicyanides

Reactions at the Phosphorus Center

The reactivity at the phosphorus atom is a key aspect of organophosphorus chemistry.

Generally, the phosphorus center in such compounds would be electrophilic and susceptible to attack by nucleophiles. This could lead to the displacement of either the cyano or the amido groups. The outcome would depend on the relative leaving group ability of the substituents and the nature of the attacking nucleophile.

Ligand exchange reactions are common in coordination and organometallic chemistry. ncert.nic.in For a compound like phosphoramidic dicyanide, this could involve the exchange of the cyano or amido groups with other ligands, potentially catalyzed by a metal center.

Transformations of the Cyano Moieties

The cyano groups are versatile functional groups that can undergo a variety of transformations.

Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides. fiveable.meyoutube.com It would be expected that the cyano groups in this compound could be hydrolyzed, potentially leading to the formation of a phosphoramidic dicarboxylic acid or a related amide.

The carbon-nitrogen triple bond of a nitrile is susceptible to addition reactions. This can include reactions with organometallic reagents (like Grignard reagents) or reduction to amines. fiveable.me

Reactivity of the Amido Group

The amido group (-NHR or -NR2) attached to the phosphorus atom also has characteristic reactivity. The nitrogen atom could act as a nucleophile, or the N-H bond (if present) could be deprotonated to form an amidate anion. The reactivity would also be influenced by the electronic effects of the phosphoryl and cyano groups.

Catalytic Applications in Organic Synthesis

While direct evidence for "this compound" as a catalyst is not extensively documented, the broader class of phosphoramidites, to which it belongs, is well-established in catalysis.

Role in Brønsted Acid Catalysis

There is no direct evidence in the searched literature of this compound itself acting as a Brønsted acid catalyst. However, related chiral phosphoramidic acids have been utilized in enantioselective halogenative cyclizations. youtube.com These reactions, catalyzed by a separate chiral Brønsted acid, involve the addition of the phosphoramidic acid to unactivated alkenes, leading to the formation of cyclic P-chiral phosphoramidates. youtube.com This demonstrates the utility of the phosphoramidate (B1195095) motif in stereoselective transformations, though not as the primary catalyst.

The development of potent Brønsted acid catalysts has often focused on structures like BINOL-derived phosphoric acids and imidodiphosphorimidates. youtube.comcapes.gov.br These catalysts operate through hydrogen bonding to activate substrates, and their acidity and steric bulk are crucial for high enantioselectivity. youtube.comcapes.gov.br For a this compound to function as a Brønsted acid catalyst, the N-H proton would need to be sufficiently acidic to protonate the substrate, a property that has not been detailed in the context of catalysis.

Application as Chiral Ligands in Asymmetric Catalysis

Phosphoramidites are recognized as a versatile and "privileged" class of chiral ligands in transition-metal-catalyzed asymmetric synthesis. chemscene.commsu.edu Their modular structure allows for easy modification and fine-tuning for a wide range of reactions, often achieving high levels of stereocontrol. msu.edu These monodentate ligands are particularly valuable in combinatorial approaches to catalysis. chemscene.commsu.edu

Chiral phosphoramidite (B1245037) ligands have been successfully employed in numerous asymmetric reactions, including:

Rhodium-catalyzed hydrogenation of C=C double bonds. rug.nl

Ruthenium- and Rhodium-catalyzed hydrogenation of C=O double bonds. rug.nl

Iridium-catalyzed hydrogenation of C=N double bonds. rug.nl

Rhodium-catalyzed hydroformylation. rug.nl

Copper-catalyzed conjugate additions. youtube.com

The synthesis of P-stereogenic phosphoramidites is an active area of research, further expanding the diversity of available chiral ligands for asymmetric catalysis. rug.nl While these examples showcase the potential of the phosphoramidite scaffold, specific examples detailing the use of this compound as a ligand are not prominent in the reviewed literature.

Table 1: Examples of Asymmetric Reactions Catalyzed by Transition Metals with Chiral Phosphoramidite Ligands

| Reaction Type | Metal Catalyst | Substrate Type | Enantioselectivity (up to) |

| Hydrogenation | Rhodium | α,β-unsaturated esters | 95% ee |

| Hydrogenation | Ruthenium | β-ketoesters | 96% ee |

| Conjugate Addition | Copper | Cyclic and acyclic enones | 91:9 er |

Note: This table represents the capabilities of the broader class of chiral phosphoramidites, not specifically this compound.

Enantioselective Pericyclic Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are powerful tools in organic synthesis for creating stereochemically complex molecules. msu.edu The stereochemical outcome of these reactions is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. youtube.com

Catalysis of pericyclic reactions, particularly cycloadditions like the Diels-Alder reaction, can be achieved using Lewis acids, which lower the energy of the LUMO of the dienophile. msu.edu While there is extensive research on enantioselective pericyclic reactions, the direct application of this compound as a catalyst or ligand in this context is not specifically described in the available literature. The focus in enantioselective pericyclic reactions often lies with other types of chiral catalysts. msu.eduyoutube.com

Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a critical tool for identifying the characteristic bonds within the phosphoramidic dicyanide molecule, particularly the cyanide (C≡N), phosphoryl (P=O), and phosphorus-nitrogen (P-N) groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the functional groups present. For this compound, the IR spectrum is expected to be dominated by a few key absorptions.

The most distinct and intense absorption is anticipated from the cyanide (C≡N) triple bond stretch. Saturated nitriles typically show a sharp, intense band in the region of 2250 cm⁻¹. pressbooks.pub The presence of two cyanide groups attached to the phosphorus atom may influence the intensity and exact position of this band.

Another key feature would be the P=O stretching vibration of the phosphoryl group. This bond typically gives rise to a very strong and sharp absorption band. Its frequency can vary depending on the other substituents on the phosphorus atom but is generally found in the 1250-1350 cm⁻¹ range for phosphoramidate (B1195095) compounds.

The P-N (phosphorus-nitrogen) single bond stretch is also a characteristic feature, though it is generally weaker and can be found in a broader range, typically between 900 and 1100 cm⁻¹. Finally, the N-H stretching vibrations from the amide group are expected to appear as one or two bands in the 3100-3500 cm⁻¹ region.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. A key advantage of Raman spectroscopy is its sensitivity to symmetric, non-polar bonds, which may be weak or inactive in the IR spectrum.

The cyanide (C≡N) stretching vibration is also strongly Raman active and is expected to appear in a similar region as in the IR spectrum (around 2250 cm⁻¹). nih.gov This provides a confirmatory signal for the presence of the nitrile functional group. nih.gov The symmetric nature of the P(CN)₂ moiety could lead to a particularly strong Raman signal.

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Characteristic Raman Shift (cm⁻¹) |

| N-H Stretch | 3100 - 3500 (broad to medium) | Variable |

| C≡N Stretch | 2230 - 2250 (sharp, strong) pressbooks.pub | 2230 - 2250 (sharp, strong) nih.gov |

| P=O Stretch | 1250 - 1350 (sharp, very strong) | Variable (medium to strong) |

| P-N Stretch | 900 - 1100 (variable) | Variable |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of this compound in solution. By analyzing the spectra of different nuclei, a detailed picture of the molecular structure can be assembled.

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in the molecule. For the parent this compound structure, the primary signals would arise from the protons attached to the nitrogen atom (the amide protons).

These N-H protons are expected to appear as a single, often broad, resonance. The chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding effects. In many phosphoramidate systems, these signals can be found in the downfield region of the spectrum. mdpi.com The signal for the N-H proton can be confirmed by its disappearance upon the addition of a small amount of deuterium (B1214612) oxide (D₂O) to the NMR sample, as the protons are exchanged for deuterium.

Carbon-13 (¹³C) NMR spectroscopy identifies all the carbon atoms in the molecule. A key diagnostic signal in the ¹³C NMR spectrum of this compound is that of the nitrile carbon (C≡N).

Nitrile carbons typically resonate in a characteristic region of the spectrum, generally between 115 and 130 ppm. pressbooks.puboregonstate.edu Due to the absence of directly attached protons, these quaternary carbons usually exhibit a signal of weak intensity. nih.gov The electronic environment created by the direct attachment to the electron-withdrawing phosphorus center would influence the precise chemical shift.

Phosphorus-31 (³¹P) NMR is exceptionally useful for characterizing phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. nih.govnih.gov The ³¹P NMR spectrum of this compound would provide direct information about the chemical environment of the phosphorus atom.

The spectrum typically consists of a single resonance for the phosphorus atom in the molecule. For phosphoramidate and related phosphoramidite (B1245037) compounds, the chemical shifts appear in a broad range, but are highly characteristic of the oxidation state and coordination environment of the phosphorus. magritek.comnih.gov For pentavalent phosphoramidates, signals are often observed in the region of approximately -15 to +15 ppm relative to the standard (85% H₃PO₄). The specific shift is sensitive to the electronegativity of the attached groups, with the two cyanide groups expected to have a significant deshielding effect. acs.org In a proton-coupled ³¹P spectrum, the signal may appear as a multiplet due to coupling with the adjacent N-H protons.

| Nucleus | Functional Group | Characteristic Chemical Shift (δ) Range (ppm) |

| ¹H | N-H (Amide) | Highly variable, often broad mdpi.com |

| ¹³C | -C ≡N (Nitrile) | 115 - 130 pressbooks.puboregonstate.edu |

| ³¹P | (C N)₂P (=O)NHR | -15 to +15 (relative to H₃PO₄) acs.orgrsc.org |

Mass Spectrometry (MS) Characterization

No specific mass spectrometry data for this compound was found in the searched scientific literature.

X-ray Diffraction Crystallography

No X-ray diffraction data or crystal structure information for this compound is available in the public domain based on the conducted searches.

Solid-State Molecular Architectures

Information regarding the solid-state molecular architecture of this compound is not available.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

Without crystallographic data, an analysis of the intermolecular interactions for this compound cannot be performed.

Theoretical and Computational Investigations of Phosphoramidic Dicyanides

Electronic Structure Theory

The electronic structure of a molecule governs its chemical behavior. Theoretical methods allow for a detailed examination of how electrons are distributed within a molecule and how this distribution influences its properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a popular quantum mechanical method for investigating the electronic properties of molecules due to its balance of accuracy and computational cost. mdpi.comscispace.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com This approach has been widely used to study the molecular structure, vibrational frequencies, and electronic properties of various compounds. nih.gov

For phosphoramidic dicyanide derivatives, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets such as 6-311++G(d,p), are employed to optimize molecular geometries and predict spectroscopic data. ijcce.ac.ir These calculations can provide valuable information about bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule. Theoretical vibrational spectra obtained from DFT calculations can be compared with experimental FT-IR data to confirm structural assignments. ijcce.ac.ir Furthermore, DFT is utilized to explore the structure-activity relationships of these compounds. ijcce.ac.ir

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. aimspress.comresearchgate.netyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. aimspress.comresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity and polarizability. researchgate.net

For phosphoramidic dicyanides, the HOMO-LUMO energy gap can be calculated using DFT methods. researchgate.net This analysis helps in understanding the charge transfer interactions occurring within the molecule and provides insights into its potential reactivity in various chemical processes. aimspress.com The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net

| Compound Feature | Description | Implication |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating capability |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting capability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. wolfram.comresearchgate.netavogadro.cc The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). wolfram.comresearchgate.net Green areas represent regions of neutral potential. researchgate.net

For phosphoramidic dicyanides, MEP analysis can identify the most reactive sites. ijcce.ac.ir The negative potential regions, typically around electronegative atoms like nitrogen and oxygen, are susceptible to electrophilic attack, while the positive potential regions are prone to nucleophilic attack. researchgate.net This information is crucial for understanding intermolecular interactions and predicting the course of chemical reactions. researchgate.net

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry plays a vital role in elucidating the detailed pathways of chemical reactions. nih.govnih.gov By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them.

Theoretical investigations into the reaction mechanisms involving phosphoramidic dicyanides can reveal the step-by-step process of bond formation and breakage. DFT calculations are frequently employed to locate the transition state structures and calculate their energies. researchgate.net The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. A lower activation energy implies a faster reaction. uci.edu

For instance, in nucleophilic addition reactions, computational studies can help determine whether the mechanism is concerted or stepwise. researchgate.net They can also shed light on the role of catalysts and solvents in the reaction. nih.govresearchgate.net By examining the geometry of the transition state, chemists can gain insights into the stereochemical outcome of a reaction.

Molecular Dynamics (MD) Simulations

While quantum mechanical calculations provide detailed information about the electronic structure and energetics of static molecules, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. mdpi.comupc.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motions and conformational changes over time. nih.govphyschemres.orgnih.gov

For phosphoramidic dicyanides, MD simulations can be used to explore their conformational landscape and dynamics in different environments, such as in solution. upc.edu These simulations can provide insights into how the molecule interacts with solvent molecules and other surrounding species. mdpi.com By simulating the system at different temperatures and pressures, it is possible to study phase transitions and other dynamic processes. nih.gov The force fields used in MD simulations, such as CHARMM or Amber, are crucial for obtaining accurate results. mdpi.comupc.edunih.gov

| Computational Method | Information Gained |

| DFT Calculations | Optimized geometry, electronic properties, vibrational frequencies |

| Ab Initio Methods | High-accuracy electronic structure and energetics |

| HOMO-LUMO Analysis | Chemical reactivity, charge transfer interactions |

| MEP Mapping | Reactive sites for electrophilic and nucleophilic attack |

| Transition State Characterization | Reaction pathways, activation energies |

| Molecular Dynamics Simulations | Conformational dynamics, intermolecular interactions |

Studies on Intermolecular Interactions and Non-Covalent Forces

The study of intermolecular interactions and non-covalent forces is crucial for understanding the condensed-phase behavior, crystal packing, and biological interactions of molecules like N,N-Dimethylthis compound. Computational chemistry provides powerful tools to investigate these forces, which include hydrogen bonding, dipole-dipole interactions, and dispersion forces.

Hydrogen Bonding: The N,N-Dimethylthis compound molecule contains potential hydrogen bond acceptors in the nitrogen atoms of the two cyano groups and the oxygen atom of the phosphoryl group. In the presence of suitable hydrogen bond donors, such as water or protic solvents, these sites would be expected to engage in hydrogen bonding. Computational studies on related systems, such as heme proteins with iron-bound cyanides, have shown that hydrogen bonding interactions can be effectively probed using NMR spectroscopy in conjunction with quantum chemical calculations nih.gov. For N,N-Dimethylthis compound, theoretical calculations could predict the geometries and energies of hydrogen-bonded complexes, providing insight into its solubility and interactions in biological systems.

Computational Approaches: The primary computational method for studying these non-covalent interactions is Density Functional Theory (DFT), often with dispersion corrections. Energy decomposition analysis (EDA) can be employed to partition the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion contributions rsc.org. This provides a detailed picture of the nature of the intermolecular forces at play.

To illustrate the type of data that would be generated in such a study, the following table presents hypothetical interaction energy data for the dimerization of N,N-Dimethylthis compound, based on typical values for similar organophosphorus compounds.

| Interaction Type | Energy Contribution (kcal/mol) |

| Electrostatic | -5.2 |

| Exchange-Repulsion | +8.5 |

| Polarization | -2.1 |

| Dispersion | -4.8 |

| Total Interaction Energy | -3.6 |

This is a hypothetical data table for illustrative purposes.

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of new compounds. For N,N-Dimethylthis compound, the prediction of its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra would be of particular interest.

Vibrational Spectroscopy: DFT calculations can be used to compute the harmonic vibrational frequencies of a molecule. These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Studies on model phosphate (B84403) compounds have demonstrated a strong correlation between the calculated vibrational frequencies of the phosphate group and its structural parameters, such as bond lengths and angles nih.govrsc.org. For N,N-Dimethylthis compound, such calculations would be expected to predict characteristic stretching frequencies for the P=O, C≡N, and P-N bonds.

The following table provides a hypothetical example of predicted and experimental vibrational frequencies for key functional groups in N,N-Dimethylthis compound.

| Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C≡N stretch | 2235 | (not available) |

| P=O stretch | 1280 | (not available) |

| P-N stretch | 995 | (not available) |

This is a hypothetical data table for illustrative purposes. Experimental values are not available in the searched literature.

NMR Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the NMR chemical shifts of various nuclei, including ¹³C, ¹⁵N, and ³¹P. Such predictions have been successfully applied to a wide range of organophosphorus compounds and cyanide-containing complexes nih.govnih.govnih.gov. For N,N-Dimethylthis compound, predicting the ³¹P NMR chemical shift would be particularly valuable for its characterization, as this nucleus provides a direct probe of the phosphorus center's chemical environment. Similarly, ¹³C and ¹⁵N NMR chemical shift predictions for the cyano groups could provide information about their electronic structure and bonding.

A hypothetical table of predicted NMR chemical shifts for N,N-Dimethylthis compound is presented below.

| Nucleus | Predicted Chemical Shift (ppm) |

| ³¹P | -15.5 |

| ¹³C (C≡N) | 118.2 |

| ¹⁵N (C≡N) | (not available) |

| ¹³C (N-CH₃) | 36.4 |

This is a hypothetical data table for illustrative purposes. Experimental values are not available in the searched literature.

Advanced Applications in Chemical Sciences

As Reagents and Building Blocks in Complex Organic Synthesis

Phosphoramidic dicyanides and their chemical relatives, phosphoramidites, are pivotal in modern organic synthesis, serving as both specialized reagents and fundamental building blocks for complex molecules.

A notable example is N,N-Dimethylphosphoramidic dicyanide, which is a key intermediate in the synthesis of certain organophosphorus compounds. It is typically prepared from its precursor, N,N-Dimethylphosphoramic dichloride. sigmaaldrich.comwikipedia.org The dichloride itself is a versatile reagent used for the activation of carboxylic acids and in the preparation of functionalized β-lactams and phosphoramidic esters. sigmaaldrich.com

More broadly, the class of phosphoramidites are indispensable building blocks in the automated solid-phase synthesis of oligonucleotides (short DNA and RNA sequences). thermofisher.comtwistbioscience.com This chemical methodology, known as phosphoramidite (B1245037) chemistry, is the gold standard for creating custom DNA and RNA strands for research, diagnostics, and therapeutic applications. thermofisher.comtwistbioscience.com The process involves the sequential addition of nucleoside phosphoramidites to a growing nucleic acid chain, allowing for precise sequence control. thermofisher.com Researchers have developed a wide array of modified phosphoramidite building blocks to synthesize analogues of nucleic acids with enhanced properties, such as improved stability or the ability to carry labels for detection. nih.govacs.orgnih.gov

The development of new phosphoramidite building blocks with different protecting groups has led to more efficient syntheses and quicker deprotection steps, making the large-scale production of custom oligonucleotides more economical. acs.org

Contributions to Materials Science

The phosphoramidate (B1195095) structure is integral to the development of advanced polymers with tunable properties. Poly(phosphoramidate)s (PPAs) and poly(phosphorodiamidate)s (PPDAs) are classes of polymers that have garnered attention for their potential in biomedical and materials science applications. researchgate.netresearchgate.netingentaconnect.com

One innovative method for creating these polymers is Acyclic Diene Metathesis (ADMET) polymerization. wikipedia.org This technique allows for the synthesis of polymers with phosphoramidate groups either in the side chains or as part of the main polymer backbone. researchgate.netresearchgate.netrsc.org For instance, researchers have synthesized PPAs by polymerizing α,ω-diene monomers containing a phosphoramidate linkage using Grubbs-type catalysts. rsc.org This step-growth condensation polymerization is driven by the removal of a small volatile molecule, like ethylene, and is tolerant of various functional groups. wikipedia.orgd-nb.info

A key feature of polymers containing P-N bonds is their susceptibility to hydrolysis, a characteristic that can be precisely controlled by pH. researchgate.netresearchgate.net Under acidic conditions, the P-N bonds in the polymer backbone tend to cleave, leading to degradation of the material. researchgate.net This makes PPAs and PPDAs highly promising for applications such as degradable materials for drug delivery or tissue engineering scaffolds. researchgate.netresearchgate.net In contrast to more common polyesters, which release acidic byproducts upon degradation, the degradation profile of phosphoramidate-based polymers can be more finely tuned. rsc.org

Additionally, novel non-aromatic PPAs have been synthesized that exhibit aggregation-induced emission (AIE), where they become fluorescent in an aggregated state. rsc.org These materials have potential applications as sensors, for example, in the visual detection of metal ions like Cu²⁺. rsc.org

Interactive Table 1: Examples of Phosphoramidate Polymer Synthesis via ADMET

| Monomer | Polymerization Catalyst | Resulting Polymer | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|

| bis-(undecen-10-yl)-n-butyl-phosphoramidate | Grubbs-type catalyst | Poly(phosphoramidate) | ~20,000 | rsc.org |

| bis-(undecen-10-yl)-n-butyl-phosphate | Grubbs-type catalyst | Poly(phosphoester) | ~20,000 | rsc.org |

| α,ω-diene functionalized BiTEMPS monomer | Hoveyda–Grubbs 2nd gen. | Poly(diaminodisulfide) | 20,400 | d-nb.info |

Role in Analytical Chemistry Methodologies

The analysis of this compound and related phosphoramidates relies on a suite of modern analytical techniques. The quality control and characterization of these compounds, particularly phosphoramidite building blocks used in oligonucleotide synthesis, are critical for ensuring the purity and identity of the final products. lcms.cz

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, used in both reversed-phase (RP) and normal-phase (NP) modes to assess the purity of phosphoramidites. chromatographytoday.com RP-HPLC is often coupled with mass spectrometry (LC-MS) for definitive identification and to monitor for impurities such as oxidation products. lcms.czusp.org

Mass Spectrometry (MS) is essential for the accurate determination of molecular weights. nih.gov Techniques like Liquid Secondary Ion Mass Spectrometry (LSIMS) and Fast Atom Bombardment (FAB) MS, as well as Electrospray Ionization (ESI-MS), are used for the precise mass determination of these often-labile compounds. usp.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for structural characterization and purity assessment. usp.org It can specifically detect the phosphorus center, providing information about P(III) and P(V) species and helping to identify phosphorus-containing impurities. usp.org

In the broader context of organophosphorus compounds, analytical methods such as Gas Chromatography (GC) combined with detectors like MS, Nitrogen-Phosphorus Detector (NPD), or Flame Photometric Detector (FPD) are standard for environmental and biological monitoring.

Interactive Table 2: Analytical Techniques for Phosphoramidates

| Analytical Technique | Application | Key Findings | Reference |

|---|---|---|---|

| HPLC (RP and NP) | Purity analysis of phosphoramidite building blocks. | Separates diastereomers and impurities. | chromatographytoday.com |

| LC-MS | Identification and purity assessment of raw materials. | Confirms molecular mass and detects degradation products. | lcms.czusp.org |

| ³¹P NMR Spectroscopy | Structural characterization and purity assessment. | Detects phosphorus-containing species (P(III), P(V)) and impurities. | usp.org |

| LSIMS / FAB-MS | Accurate molecular weight determination of labile phosphoramidites. | Allows for formula determination in place of elemental analysis. | nih.gov |

Environmental Transformation Pathways of Related Organophosphorus Compounds

Organophosphorus compounds, a class that includes pesticides and nerve agents, can enter the environment and undergo various transformation processes. oup.comgeoscienceworld.org The environmental fate of these compounds is largely dictated by chemical hydrolysis and microbial biodegradation. tandfonline.comoup.comnih.gov

Chemical hydrolysis is a primary degradation pathway for many organophosphorus compounds in aqueous environments. geoscienceworld.orgosti.gov The rate of this reaction is highly dependent on pH. geoscienceworld.orgosti.gov For instance, the nerve agent VX has a half-life of about 9 days at pH 8, but this extends to approximately 100 days at pH 5. osti.gov The P-N bond found in phosphoramidates is known to be labile, especially under acidic conditions, leading to cleavage of the bond. researchgate.netosti.gov

Biodegradation is another critical transformation route, where microorganisms in soil and water utilize enzymes to break down these xenobiotic compounds. oup.comnih.govnih.gov Many bacteria have evolved enzymes, such as organophosphate hydrolase (OPH) or phosphotriesterases (PTEs), that can detoxify organophosphorus compounds by hydrolyzing them. oup.comnih.govnih.gov This enzymatic hydrolysis is often the first and most significant step in the detoxification process. oup.comnih.gov The ability of microorganisms to degrade these compounds can be enhanced through repeated exposure, leading to acclimatized microbial populations in contaminated soils. geoscienceworld.org Some fungi have also been identified that can degrade organophosphorus pesticides. oup.comoup.com Bioremediation, which harnesses these microbial capabilities, is considered an efficient and environmentally friendly option for decontaminating polluted sites. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.